2-[(Trifluoromethyl)thio]ethanamine

Lipophilicity Hansch Parameter Medicinal Chemistry

2-[(Trifluoromethyl)thio]ethanamine (CAS 609354-98-5) is a small-molecule building block with the molecular formula C3H6F3NS and a molecular weight of 145.15 g/mol. It is a primary aliphatic amine substituted with a trifluoromethylthio group (-SCF3) at the 2-position.

Molecular Formula C3H6F3NS
Molecular Weight 145.14
CAS No. 609354-98-5
Cat. No. B2784754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Trifluoromethyl)thio]ethanamine
CAS609354-98-5
Molecular FormulaC3H6F3NS
Molecular Weight145.14
Structural Identifiers
SMILESC(CSC(F)(F)F)N
InChIInChI=1S/C3H6F3NS/c4-3(5,6)8-2-1-7/h1-2,7H2
InChIKeyPQTQMKOWDYNUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Trifluoromethyl)thio]ethanamine (CAS 609354-98-5): Sourcing and Procurement Guide for a Primary Amine Bearing the SCF3 Moiety


2-[(Trifluoromethyl)thio]ethanamine (CAS 609354-98-5) is a small-molecule building block with the molecular formula C3H6F3NS and a molecular weight of 145.15 g/mol . It is a primary aliphatic amine substituted with a trifluoromethylthio group (-SCF3) at the 2-position. This compound serves as a versatile intermediate in organic synthesis and is offered by various chemical suppliers at purities typically ≥95% .

Why Generic Substitution Fails: The Critical Role of the Trifluoromethylthio Group in 2-[(Trifluoromethyl)thio]ethanamine


The procurement of a generic amine building block may seem adequate, but the -SCF3 group in 2-[(Trifluoromethyl)thio]ethanamine confers distinct physicochemical properties that cannot be replicated by simple alkyl amines or even common fluorinated analogs. The -SCF3 group possesses a Hansch lipophilicity parameter (π = 1.44) that is 64% greater than that of the trifluoromethyl (-CF3) group (π = 0.88) and 38% greater than the trifluoromethoxy (-OCF3) group (π = 1.04) [1]. This substantial difference in lipophilicity directly impacts membrane permeability and metabolic stability [2], making the compound a non-fungible entity in a research or development program targeting specific ADME properties.

Quantitative Evidence for 2-[(Trifluoromethyl)thio]ethanamine (CAS 609354-98-5): Differentiating Procurement Data


Lipophilicity Parameter Comparison: Hansch π Values of SCF3 vs. CF3 and OCF3

The trifluoromethylthio group (-SCF3) present in the target compound exhibits a substantially higher lipophilicity compared to its common fluorinated counterparts. The Hansch hydrophobicity parameter (π) for -SCF3 is 1.44, compared to 0.88 for -CF3 and 1.04 for -OCF3 [1].

Lipophilicity Hansch Parameter Medicinal Chemistry ADME

Electronic Properties: Hammett Constants for -SCF3 Group

The -SCF3 group not only enhances lipophilicity but also exhibits strong electron-withdrawing properties, which can influence the reactivity and metabolic stability of the amine. Reported Hammett constants for the -SCF3 group are σp = 0.50 and σm = 0.40 [1].

Electron-Withdrawing Hammett Constants Medicinal Chemistry Reactivity

Computed LogP of 2-[(Trifluoromethyl)thio]ethanamine vs. Its HCl Salt

The free base form of 2-[(trifluoromethyl)thio]ethanamine has a predicted LogP of 1.20, which is identical to the LogP of its hydrochloride salt form (CAS 1301739-06-9), indicating that salt formation does not alter the predicted lipophilicity of the neutral species .

LogP Lipophilicity Salt Form Formulation

Optimal Application Scenarios for 2-[(Trifluoromethyl)thio]ethanamine Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold Optimization for CNS Penetration

The superior lipophilicity of the -SCF3 group (Hansch π = 1.44) compared to -CF3 (π = 0.88) and -OCF3 (π = 1.04) makes 2-[(trifluoromethyl)thio]ethanamine a strategic choice for constructing CNS-penetrant molecules [1]. Its incorporation into a lead compound could enhance blood-brain barrier permeability. This is supported by the known use of -SCF3 in marketed drugs like Tiflorex, which acts on the central nervous system [2].

Chemical Biology: Tuning Probe Basicity and Reactivity

The electron-withdrawing nature of the -SCF3 group (σp = 0.50, σm = 0.40) [1] can lower the pKa of the terminal amine in 2-[(trifluoromethyl)thio]ethanamine. This property is valuable for designing chemical probes or bioconjugation reagents where a less basic amine is required to avoid off-target interactions or to control the pH of the local environment.

Process Chemistry: Selection of Optimal Physical Form

For research or scale-up, the choice between the free base (liquid) and the HCl salt (solid) of 2-[(trifluoromethyl)thio]ethanamine is a practical procurement decision. The data shows that both forms have an identical computed LogP of 1.20 [1], meaning the selection can be made based on process requirements (e.g., ease of handling, solubility in a specific reaction solvent) without any compromise on the core lipophilic property of the molecule.

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